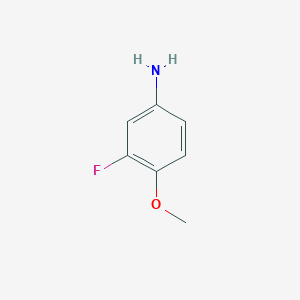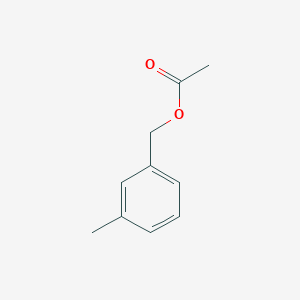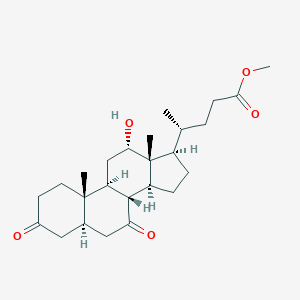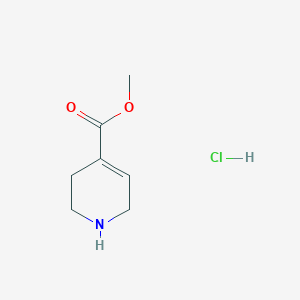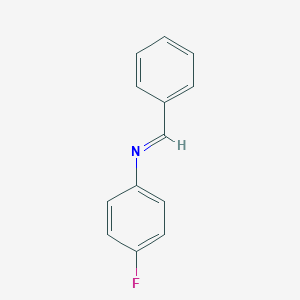
Benzenamine, 4-fluoro-N-(phenylmethylene)-
Overview
Description
Benzenamine, 4-fluoro-N-(phenylmethylene)-, also known as (E)-N-Benzylidene-4-fluoroaniline, is an organic compound with the molecular formula C13H10FN. It is a derivative of aniline, where the amino group is substituted with a phenylmethylene group and a fluorine atom at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Benzenamine, 4-fluoro-N-(phenylmethylene)- is primarily known as an impurity of Ezetimibe . Ezetimibe is an antihyperlipoproteinemic and a cholesterol absorption inhibitor . Therefore, it can be inferred that the compound might interact with similar targets as Ezetimibe.
Mode of Action
Ezetimibe works by reducing the amount of cholesterol absorbed by the body .
Biochemical Pathways
Considering its association with ezetimibe, it might influence the cholesterol metabolism pathway .
Result of Action
As an impurity of Ezetimibe, it might have similar effects, such as reducing the amount of cholesterol absorbed by the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-fluoro-N-(phenylmethylene)- typically involves the condensation reaction between 4-fluoroaniline and benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. Commonly used catalysts include hydrochloric acid or sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-fluoro-N-(phenylmethylene)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-fluoro-N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Benzenamine, 4-fluoro-N-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(phenylmethylene)-: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Benzenamine, 4-chloro-N-(phenylmethylene)-: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.
Benzenamine, 4-bromo-N-(phenylmethylene)-: Contains a bromine atom, leading to variations in its chemical behavior.
Uniqueness
Benzenamine, 4-fluoro-N-(phenylmethylene)- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its analogs .
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJZOCTWYUFFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


